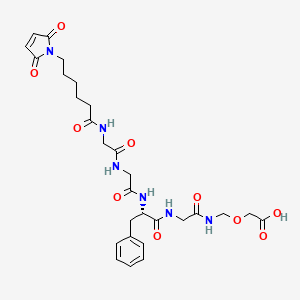

MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[[2-[[(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N6O10/c35-21(9-5-2-6-12-34-25(39)10-11-26(34)40)29-14-22(36)30-16-24(38)33-20(13-19-7-3-1-4-8-19)28(43)31-15-23(37)32-18-44-17-27(41)42/h1,3-4,7-8,10-11,20H,2,5-6,9,12-18H2,(H,29,35)(H,30,36)(H,31,43)(H,32,37)(H,33,38)(H,41,42)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODPQQOBNODMSG-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N6O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecule MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH is a sophisticated bifunctional linker, integral to the development of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker component is critical, as it must remain stable in systemic circulation and then selectively release the cytotoxic payload within the target cancer cells.

This technical guide provides a comprehensive overview of the synthesis of this compound. This linker features a maleimidocaproyl (MC) group for conjugation to thiol-containing residues on an antibody, a cathepsin-cleavable Gly-Gly-Phe-Gly tetrapeptide sequence, and a hydrophilic aminomethyl ether acetic acid moiety that can be conjugated to a drug. The synthesis is primarily based on established solid-phase peptide synthesis (SPPS) methodologies, followed by solution-phase modifications.

Synthesis Overview

The synthesis of this compound can be conceptually divided into three main stages:

-

Solid-Phase Synthesis of the Tetrapeptide Backbone: The Gly-Gly-Phe-Gly peptide is assembled on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry.

-

N-Terminal Modification: The N-terminus of the resin-bound peptide is functionalized with the maleimidocaproyl (MC) group.

-

C-Terminal Functionalization and Cleavage: The peptide is cleaved from the resin with a concurrent or subsequent modification to introduce the aminomethyl ether acetic acid moiety at the C-terminus.

The following sections provide detailed experimental protocols for each stage, along with representative quantitative data and characterization methods.

Experimental Protocols

Stage 1: Solid-Phase Peptide Synthesis of H₂N-Gly-Gly-Phe-Gly-Resin

This stage focuses on the sequential assembly of the tetrapeptide on a solid support. A Rink Amide resin is typically chosen to yield a C-terminal amide upon cleavage.

Materials and Reagents:

| Reagent | Supplier | Grade |

| Rink Amide Resin | Various | 100-200 mesh |

| Fmoc-Gly-OH | Various | Peptide synthesis grade |

| Fmoc-Phe-OH | Various | Peptide synthesis grade |

| N,N'-Diisopropylcarbodiimide (DIC) | Various | Reagent grade |

| 1-Hydroxybenzotriazole (HOBt) | Various | Reagent grade |

| Piperidine (B6355638) | Various | Reagent grade |

| N,N-Dimethylformamide (DMF) | Various | Peptide synthesis grade |

| Dichloromethane (DCM) | Various | ACS grade |

| Diisopropylethylamine (DIPEA) | Various | Reagent grade |

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a peptide synthesis vessel.

-

Fmoc-Glycine Coupling (First Amino Acid):

-

In a separate vessel, dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 5 minutes.

-

Drain the DMF from the swollen resin and add the activated Fmoc-Gly-OH solution.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the 20% piperidine in DMF treatment for 15 minutes.

-

Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

-

-

Coupling of Subsequent Amino Acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH):

-

Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Phe, Gly, Gly).

-

-

Final Fmoc Deprotection:

-

After the final amino acid coupling, perform the Fmoc deprotection as described in step 3 to yield the free N-terminal amine.

-

-

Resin Washing and Drying:

-

Wash the final peptide-resin with DMF (3x), DCM (3x), and methanol (B129727) (3x).

-

Dry the resin under vacuum.

-

Quantitative Data (Representative):

| Parameter | Value |

| Resin Loading | 0.5 - 0.7 mmol/g |

| Coupling Efficiency (per step) | >99% (monitored by Kaiser test) |

| Overall Peptide Yield on Resin | ~90-95% |

Stage 2: N-Terminal Maleimidocaproylation

This stage involves the coupling of 6-maleimidohexanoic acid (MC-OH) to the free N-terminus of the resin-bound tetrapeptide.

Materials and Reagents:

| Reagent | Supplier | Grade |

| H₂N-Gly-Gly-Phe-Gly-Resin | From Stage 1 | - |

| 6-Maleimidohexanoic acid (MC-OH) | Various | >95% purity |

| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Various | Reagent grade |

| DIPEA | Various | Reagent grade |

| DMF | Various | Peptide synthesis grade |

Protocol:

-

Activation of MC-OH: In a separate vessel, dissolve MC-OH (2 eq.), HBTU (1.9 eq.), and DIPEA (4 eq.) in DMF.

-

Coupling Reaction: Add the activated MC-OH solution to the H₂N-Gly-Gly-Phe-Gly-Resin.

-

Reaction Monitoring: Agitate the mixture for 2-4 hours at room temperature. Monitor the reaction completion using a Kaiser test (ninhydrin test), which should be negative, indicating the absence of free primary amines.

-

Washing: Wash the resin with DMF (5x) and DCM (5x).

-

Drying: Dry the MC-Gly-Gly-Phe-Gly-Resin under vacuum.

Quantitative Data (Representative):

| Parameter | Value |

| Coupling Efficiency | >98% |

Stage 3: C-Terminal Functionalization and Cleavage

This is the most complex stage, involving the introduction of the aminomethyl ether acetic acid moiety. This can be achieved through a multi-step, on-resin modification of the C-terminal amide or via a solution-phase coupling after initial cleavage. The following protocol outlines a plausible solution-phase approach for clarity and control.

Materials and Reagents:

| Reagent | Supplier | Grade |

| MC-Gly-Gly-Phe-Gly-Resin | From Stage 2 | - |

| Trifluoroacetic acid (TFA) | Various | Reagent grade |

| Triisopropylsilane (TIS) | Various | Reagent grade |

| Dichloromethane (DCM) | Various | ACS grade |

| Diethyl ether | Various | Anhydrous |

| tert-butyl 2-((2-aminoethoxy)methyl)acetate | Custom Synthesis | >95% purity |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Various | Reagent grade |

| DIPEA | Various | Reagent grade |

| Acetonitrile (ACN) | Various | HPLC grade |

| Water | Various | HPLC grade |

Protocol:

-

Cleavage of MC-Gly-Gly-Phe-Gly-NH₂ from Resin:

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the dried resin.

-

Stir the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether (2x), and dry under vacuum.

-

-

Purification of MC-Gly-Gly-Phe-Gly-NH₂:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Column: C18, 5 µm, 100 Å

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: 5-60% B over 30 minutes

-

Collect fractions containing the desired product and lyophilize.

-

-

Solution-Phase Coupling:

-

Dissolve the purified MC-Gly-Gly-Phe-Gly-NH₂ (1 eq.) and tert-butyl 2-((2-aminoethoxy)methyl)acetate (1.5 eq.) in anhydrous DMF.

-

Add HATU (1.4 eq.) and DIPEA (3 eq.) to the solution.

-

Stir the reaction mixture under an inert atmosphere at room temperature for 4-6 hours.

-

Monitor the reaction by LC-MS.

-

-

Deprotection of the tert-butyl ester:

-

Once the coupling is complete, remove the DMF under reduced pressure.

-

Dissolve the residue in a solution of 50% TFA in DCM.

-

Stir for 1-2 hours at room temperature to remove the tert-butyl protecting group.

-

Evaporate the solvent.

-

-

Final Purification:

-

Purify the final product, this compound, by RP-HPLC using the same conditions as in step 2.

-

Collect and lyophilize the pure fractions.

-

Quantitative Data (Representative):

| Step | Parameter | Value |

| Cleavage from Resin | Crude Yield | ~80-90% |

| Post-HPLC Purification 1 | Purity | >95% |

| Solution-Phase Coupling | Yield | ~60-70% |

| Final Purification | Overall Yield | ~40-50% (from resin-bound peptide) |

| Final Product | Purity | >98% (by HPLC) |

| Molecular Weight | Expected: 678.7 g/mol (confirm by MS) |

Characterization

The identity and purity of the final product and key intermediates should be confirmed by:

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.

Visualizations

Synthesis Workflow

Caption: Overall workflow for the synthesis of the target linker.

Role in Antibody-Drug Conjugate (ADC) Formation

Caption: Role of the linker in the formation of an Antibody-Drug Conjugate.

Conclusion

The synthesis of this compound is a multi-step process that combines solid-phase peptide synthesis with solution-phase modifications. Careful control of reaction conditions and rigorous purification are essential to obtain a high-purity product suitable for the development of antibody-drug conjugates. This guide provides a detailed framework for the synthesis, which can be adapted and optimized by researchers in the field of targeted drug delivery.

In-Depth Technical Guide: Physicochemical Properties of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the peptide-based linker, MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH. This molecule is a key component in the construction of antibody-drug conjugates (ADCs), serving as a cleavable linker designed for targeted drug delivery. This document compiles available computed data, outlines detailed experimental protocols for property determination, and illustrates the relevant biological pathway and experimental workflows. The information herein is intended to support researchers and developers in the fields of bioconjugation, oncology, and pharmaceutical sciences.

Introduction to this compound

The compound this compound is a sophisticated bifunctional linker used in the synthesis of antibody-drug conjugates (ADCs)[1]. ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent, connected via a linker molecule. The linker's properties are critical to the overall stability, efficacy, and safety of the ADC.

This specific linker is composed of three key functional units:

-

MC (Maleimidocaproyl group): This unit provides a reactive maleimide (B117702) moiety for covalent conjugation to thiol groups, such as those on cysteine residues of a monoclonal antibody[2][3][4].

-

Gly-Gly-Phe-Gly (GGFG) Tetrapeptide: This peptide sequence is designed as a substrate for specific proteases, most notably Cathepsin B, which is often upregulated in the lysosomal compartments of tumor cells[5][]. This enzymatic susceptibility allows for controlled, intracellular cleavage and release of the conjugated payload. The GGFG sequence has been shown to be highly stable in plasma[7][].

-

-NH-CH2-O-CH2COOH Linker: This hydrophilic tail enhances solubility and provides the attachment point for a cytotoxic payload, often through its terminal carboxylic acid group.

The strategic design of this linker aims to ensure stability in systemic circulation, preventing premature drug release, while enabling efficient payload delivery upon internalization into target cancer cells[][9].

Physicochemical Properties

Quantitative data for the specific molecule this compound is primarily based on computational models. Experimental data is not widely available in public literature. The following tables summarize the key computed properties.

Table 1: Computed Molecular and Structural Properties

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₆N₆O₁₀ | PubChem[10] |

| Molecular Weight | 616.6 g/mol | PubChem[10] |

| Exact Mass | 616.24929137 Da | PubChem[10] |

| IUPAC Name | 2-[[[2-[[(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid | PubChem[10] |

| CAS Number | 1599440-25-1 | BOC Sciences[5] |

Table 2: Computed Physicochemical Descriptors

| Property | Value | Method/Source |

| XLogP3 | -1.3 | Computed by XLogP3 3.0[10] |

| Hydrogen Bond Donor Count | 5 | Computed by Cactvs 3.4.8.18[10] |

| Hydrogen Bond Acceptor Count | 12 | Computed by Cactvs 3.4.8.18[10] |

| Rotatable Bond Count | 20 | Computed by Cactvs 3.4.8.18[10] |

| Topological Polar Surface Area | 229 Ų | Computed by Cactvs 3.4.8.18[10] |

| Boiling Point (Predicted) | 1137.9 ± 65.0 °C | BOC Sciences[5] |

| Density (Predicted) | 1.341 ± 0.06 g/cm³ | BOC Sciences[5] |

Table 3: Storage and Stability Information

| Condition | Duration | Notes | Source |

| -80°C | 6 months | Store in a sealed container, away from moisture and under nitrogen. | MedChemExpress[1][11] |

| -20°C | 1 month | Store in a sealed container, away from moisture and under nitrogen. | MedChemExpress[1][11] |

Experimental Protocols

While specific experimental results for this molecule are not publicly documented, this section details the standard methodologies used to determine the critical physicochemical properties of similar peptide-based ADC linkers.

Solubility Determination

Objective: To determine the maximum soluble concentration of the peptide linker in various aqueous and organic solvents.

Methodology:

-

Preparation: Allow the lyophilized peptide powder to equilibrate to room temperature before opening.

-

Initial Solvent Screening: Test solubility in a small amount of the product first. Begin with sterile, deionized water or a standard buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Charge-Based Solvent Selection:

-

Calculate the net charge of the peptide at a neutral pH. The target molecule has a terminal carboxylic acid, making it acidic.

-

For acidic peptides (net negative charge), if solubility in water is low, attempt dissolution in a dilute basic buffer (e.g., 10% ammonium (B1175870) bicarbonate)[12].

-

-

Organic Solvents: If aqueous solubility is poor, test solubility in polar organic solvents such as DMSO, DMF, or acetonitrile (B52724). For highly hydrophobic peptides, dissolution in a small amount of DMSO followed by dilution with an aqueous buffer is a common strategy[13].

-

Procedure:

-

Add a pre-weighed amount of peptide (e.g., 1 mg) to a microcentrifuge tube.

-

Add the selected solvent in small, incremental volumes.

-

After each addition, vortex the sample and sonicate briefly (e.g., 3 cycles of 10 seconds) to aid dissolution[12].

-

Visually inspect the solution for clarity. A fully solubilized peptide will result in a transparent, particle-free solution.

-

-

Quantification: The concentration of the final saturated solution can be determined using methods like UV-Vis spectroscopy (if the peptide contains chromophores like Phe) or mass spectrometry with an isotope-labeled standard to accurately measure the concentration in the supernatant after centrifuging any undissolved solid[3].

Lipophilicity (LogD) Measurement

Objective: To experimentally determine the distribution coefficient (LogD) of the linker at a physiological pH (7.4), which is a key predictor of membrane permeability and nonspecific binding.

Methodology: Shake-Flask Method

-

System Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., PBS, pH 7.4). Pre-saturate the n-octanol with the buffer and vice-versa by mixing and allowing them to separate.

-

Sample Preparation: Prepare a stock solution of the peptide linker in a suitable solvent (e.g., DMSO).

-

Partitioning:

-

Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial. The final concentration should be within the linear range of the analytical detection method.

-

Securely cap the vial and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.

-

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the peptide linker in each phase using a suitable analytical method, such as LC-MS/MS[].

-

Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase:

-

LogD = log₁₀ ([Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ)

-

Plasma Stability Assay

Objective: To evaluate the stability of the peptide linker in plasma to predict its half-life in circulation and potential for premature payload release.

Methodology:

-

Reagent Preparation: Obtain pooled human plasma (or plasma from other species of interest) containing an anticoagulant (e.g., heparin, EDTA). Thaw the plasma at 37°C immediately before use.

-

Incubation:

-

Prepare a stock solution of the peptide linker.

-

Spike the linker into the plasma at a defined final concentration (e.g., 1-10 µM).

-

Incubate the mixture in a thermomixer at 37°C with gentle shaking[15].

-

-

Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma-linker mixture.

-

Reaction Quenching & Protein Precipitation: Immediately mix the aliquot with 2-3 volumes of a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard. This step stops enzymatic degradation and precipitates plasma proteins[1][15].

-

Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 12,000 x g) for 5-10 minutes to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new vial for analysis. Quantify the amount of remaining intact peptide linker using LC-MS/MS.

-

Data Analysis: Plot the percentage of remaining intact linker against time. Calculate the half-life (t₁/₂) by fitting the data to a first-order decay model[16].

Cathepsin B Cleavage Assay

Objective: To confirm the susceptibility of the GGFG peptide sequence to cleavage by Cathepsin B, simulating the lysosomal release mechanism.

Methodology: Fluorometric Assay Note: This protocol assumes the linker is conjugated to a payload and a fluorophore/quencher pair for detection. Alternatively, LC-MS can be used to detect cleavage products.

-

Reagent Preparation:

-

Assay Buffer: Prepare an acidic buffer optimal for Cathepsin B activity (e.g., 20 mM Sodium Acetate, pH 5.5, with 5 mM DTT and 1 mM EDTA)[17].

-

Enzyme Activation: Reconstitute and activate recombinant human Cathepsin B according to the manufacturer's instructions. This typically involves a short pre-incubation in an activation buffer[17].

-

Substrate: Prepare a solution of the linker (or a fluorogenic model substrate containing the GGFG sequence) in the assay buffer.

-

-

Assay Setup (96-well plate format):

-

Test Wells: Add the activated Cathepsin B solution to wells.

-

Control Wells: Include wells with the substrate but no enzyme (blank) and wells with a known specific inhibitor of Cathepsin B (e.g., CA-074) to confirm specific cleavage[17].

-

-

Reaction Initiation: Add the substrate solution to all wells to start the reaction.

-

Incubation and Measurement: Incubate the plate at 37°C. Measure the fluorescence intensity at regular intervals using a plate reader (with appropriate excitation/emission wavelengths for the fluorophore used). An increase in fluorescence indicates cleavage[4].

-

Data Analysis: Plot the fluorescence units versus time. The rate of cleavage is proportional to the slope of the initial linear portion of the curve. Compare the rate of the test compound to positive and negative controls.

Key Pathways and Workflows

Intracellular Cleavage Pathway

The primary mechanism of action for this linker involves its cleavage within the lysosome of a target cancer cell following ADC internalization. The GGFG sequence is specifically designed to be recognized and hydrolyzed by Cathepsin B, an enzyme abundant in this acidic organelle.

Caption: ADC intracellular trafficking and Cathepsin B-mediated payload release pathway.

Experimental Workflow: Plasma Stability Assay

The following diagram outlines the logical flow of the experimental protocol for determining the stability of the linker in a plasma environment.

Caption: Workflow diagram for a typical in vitro plasma stability experiment.

Conclusion

This compound is a well-designed, enzyme-cleavable linker with physicochemical properties conducive to its role in targeted drug delivery. Its computed low lipophilicity and the presence of multiple hydrogen bond donors/acceptors suggest favorable aqueous solubility, while the maleimide and GGFG peptide components provide the necessary functionality for antibody conjugation and specific, intracellular payload release. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these properties, which is a critical step in the preclinical development of any new ADC candidate. Further experimental characterization is necessary to fully elucidate its behavior and optimize its performance in a therapeutic context.

References

- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipophilicity prediction of peptides and peptide derivatives by consensus machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. ADC Linkers And Research Progress In Detail | AxisPharm [axispharm.com]

- 7. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. How to calculate lipophilicity of proteins? - Bioinformatics Stack Exchange [bioinformatics.stackexchange.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 13. genscript.com [genscript.com]

- 15. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Stability of the Cleavable ADC Linker: MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH

A Technical Guide for Drug Development Professionals

Introduction

The in vitro stability of the linker is a critical attribute in the design and development of effective and safe Antibody-Drug Conjugates (ADCs). The linker, which connects the monoclonal antibody to the cytotoxic payload, must remain stable in systemic circulation to prevent premature release of the drug, which could lead to off-target toxicity and reduced therapeutic efficacy. Conversely, the linker must be efficiently cleaved to release the payload upon internalization into the target cancer cells. This guide provides an in-depth overview of the in vitro stability of the peptide-based linker, MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH, a component utilized in the synthesis of ADCs. While specific quantitative stability data for this standalone linker is not extensively available in public literature, this guide will draw upon data from structurally similar peptide linkers and provide generalized experimental protocols for assessing its stability profile.

The this compound linker incorporates the tetrapeptide sequence Gly-Gly-Phe-Gly, which is recognized and cleaved by lysosomal proteases, such as Cathepsin B, that are often overexpressed in the tumor microenvironment.[1] The maleimide (B117702) group (MC) allows for conjugation to the antibody, while the self-emolative spacer facilitates the release of the unmodified payload. The Gly-Gly-Phe-Gly sequence is notably a component of the linker used in the clinically successful ADC, Trastuzumab Deruxtecan.[2]

In Vitro Stability Profile of Peptide-Based ADC Linkers

The stability of peptide linkers is primarily assessed in biological matrices such as plasma, serum, and in the presence of specific enzymes. The following table summarizes representative stability data for similar peptide-based ADC linkers to provide an expected performance context for this compound.

| Linker Type | Peptide Sequence | Matrix | Half-life (t½) | Key Findings | Reference |

| Dipeptide | Val-Cit | Human Plasma | > 200 h | Highly stable in human plasma, susceptible to cleavage by Cathepsin B. | [3] |

| Dipeptide | Val-Ala | Human Plasma | Stable | Generally stable in plasma, designed for enzymatic cleavage. | [2] |

| Tetrapeptide | Gly-Phe-Leu-Gly | Human Plasma | Stable | A well-established Cathepsin B-cleavable linker with good plasma stability. | [4] |

| Tetrapeptide | Gly-Pro-Leu-Gly | Human Plasma | Highly Stable | Showed higher stability in human and rat plasma compared to other tested peptide linkers. | [4][5] |

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately determining the in vitro stability of an ADC linker. Below are generalized methodologies for plasma stability and enzymatic cleavage assays.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC linker in human plasma over time by monitoring the degradation of the intact molecule or the release of the payload.

Materials:

-

This compound conjugated to a payload (or a fluorescent probe for assay development)

-

Human plasma (pooled, heparinized)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN) with 0.1% formic acid

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the test article in an appropriate solvent (e.g., DMSO).

-

Spike the test article into pre-warmed human plasma at a final concentration of 1-10 µM.

-

Incubate the plasma samples at 37°C in a shaking water bath.

-

At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), aliquot a portion of the plasma sample.

-

To precipitate plasma proteins, add 3 volumes of ice-cold ACN with 0.1% formic acid containing an internal standard.

-

Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and analyze by LC-MS/MS to quantify the remaining intact test article.

-

The half-life (t½) is calculated from the disappearance of the parent compound over time.

Protocol 2: Cathepsin B Enzymatic Cleavage Assay

Objective: To determine the susceptibility of the peptide linker to cleavage by Cathepsin B.

Materials:

-

This compound conjugated to a fluorescent reporter (e.g., AMC - 7-amino-4-methylcoumarin)

-

Recombinant human Cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

Dilute the substrate in assay buffer to the desired final concentration (e.g., 10 µM).

-

Activate Cathepsin B according to the manufacturer's instructions.

-

In a 96-well microplate, add the diluted substrate.

-

Initiate the reaction by adding the activated Cathepsin B to the wells.

-

Include control wells with substrate and buffer only (no enzyme) and enzyme and buffer only (no substrate).

-

Incubate the plate at 37°C.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) at regular intervals.

-

The rate of cleavage is determined by the increase in fluorescence over time.

Visualizing Experimental Workflows and Pathways

Diagrams are provided below to illustrate the experimental workflow for in vitro stability testing and the proposed enzymatic cleavage pathway of the this compound linker.

Caption: Workflow for assessing the in vitro plasma stability of an ADC linker.

Caption: Proposed mechanism of payload release via Cathepsin B cleavage.

Conclusion

The in vitro stability of the this compound linker is a paramount consideration for its successful application in ADC development. Based on the stability of structurally related peptide linkers, it is anticipated to exhibit good stability in human plasma, a prerequisite for minimizing off-target toxicity. Its Gly-Gly-Phe-Gly sequence is designed for efficient cleavage by lysosomal proteases like Cathepsin B, ensuring targeted payload release. The provided experimental protocols offer a robust framework for researchers to quantitatively assess the stability and enzymatic susceptibility of this linker, thereby guiding the selection and optimization of ADC candidates. Further studies are warranted to generate specific quantitative data for this particular linker to fully elucidate its biopharmaceutical properties.

References

- 1. preprints.org [preprints.org]

- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 4. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Bioactivity of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH: A Technical Guide to a Protease-Cleavable ADC Linker

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The peptide derivative, MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH , is a critical component in the field of targeted cancer therapy, specifically in the design of Antibody-Drug Conjugates (ADCs). Its bioactivity is not defined by a direct therapeutic effect, but rather by its function as a highly specific, cleavable linker. This linker connects a monoclonal antibody to a potent cytotoxic payload, ensuring the ADC remains stable in systemic circulation and selectively releases the drug within the targeted tumor cells. This technical guide delineates the mechanism of action, key evaluation protocols, and data interpretation for this advanced linker technology, providing a comprehensive resource for researchers in oncology and drug development.

Introduction to the Linker: Structure and Function

The this compound molecule is a multi-component linker designed for optimal performance in ADCs.[1][2][3] Its structure can be broken down into three key functional units:

-

MC (Maleimidocaproyl) Group: This unit provides a reactive maleimide (B117702) moiety for the stable, covalent conjugation to thiol groups on the monoclonal antibody, typically generated by the reduction of interchain disulfide bonds.

-

Gly-Gly-Phe-Gly (GGFG) Tetrapeptide: This sequence is the core of the linker's bioactivity. It is specifically designed to be recognized and cleaved by lysosomal proteases, such as Cathepsin B and L, which are often upregulated in the tumor microenvironment and within cancer cells.[4][5][6]

-

Self-Immolative Spacer (-NH-CH2-O-CH2COOH): Following the enzymatic cleavage of the GGFG sequence, this spacer facilitates the efficient and rapid release of the attached cytotoxic drug in its active form.

The principal mechanism of action revolves around the targeted delivery of the ADC to a tumor cell via the monoclonal antibody. Upon binding to its target antigen, the ADC is internalized into the cell, typically through endocytosis, and trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the GGFG peptide, triggering the release of the payload to exert its cytotoxic effect.[7][] This targeted release mechanism is paramount for maximizing therapeutic efficacy while minimizing systemic toxicity.[]

Key Bioactivity Metrics: Data Presentation

The evaluation of this linker's performance centers on two critical parameters: its stability in circulation and its efficiency of cleavage at the target site. The following tables summarize the typical quantitative data generated from the experimental protocols described in Section 4.0.

Table 1: Enzymatic Cleavage Kinetics

| Enzyme | Substrate Concentration (µM) | Enzyme Concentration (nM) | Cleavage Half-life (t½, min) | Reference ADC |

|---|---|---|---|---|

| Human Cathepsin B | 1.0 | 20 | Data to be determined | T-DXd |

| Human Cathepsin L | 1.0 | 20 | Data to be determined | T-DXd |

| Human Lysosomal Lysate | 1.0 | 0.2 mg/mL | Data to be determined | T-DXd |

Table 2: Plasma Stability

| Plasma Source | Incubation Time (hours) | Percent Intact Linker Remaining (%) | Key Degradation Products |

|---|---|---|---|

| Human | 0 | 100 | N/A |

| 24 | Data to be determined | To be identified | |

| 72 | Data to be determined | To be identified | |

| 168 | Data to be determined | To be identified | |

| Mouse | 0 | 100 | N/A |

| 24 | Data to be determined | To be identified | |

| 72 | Data to be determined | To be identified |

| | 168 | Data to be determined | To be identified |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the linker's bioactivity. The following are standard protocols for evaluating its enzymatic cleavability and plasma stability.

Cathepsin B-Mediated Cleavage Assay

This assay quantifies the rate and extent of linker cleavage by the target protease, Cathepsin B.

Objective: To determine the susceptibility of the GGFG sequence within the linker to cleavage by purified human Cathepsin B.

Materials:

-

ADC construct featuring the MC-GGFG linker

-

Purified recombinant human Cathepsin B

-

Assay Buffer: 10 mM MES buffer, pH 6.0, containing 0.04 mM dithiothreitol (B142953) (DTT)[9]

-

Quenching Solution: Acetonitrile (B52724) with a suitable internal standard (e.g., warfarin)

-

LC-MS/MS system

Procedure:

-

Reagent Preparation: Prepare a stock solution of the ADC construct in an appropriate solvent (e.g., DMSO). Reconstitute purified Cathepsin B in the assay buffer to a working concentration of 20 nM.[9] Pre-warm all solutions to 37°C.

-

Reaction Initiation: In a microcentrifuge tube, combine the ADC construct (final concentration 1 µM) with the assay buffer. Initiate the cleavage reaction by adding the pre-warmed Cathepsin B solution.[10]

-

Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

-

Reaction Termination: Immediately quench the reaction for each aliquot by adding 3 volumes of the cold Quenching Solution.

-

Sample Processing: Centrifuge the quenched samples to precipitate the enzyme. Transfer the supernatant for analysis.

-

Quantification: Analyze the supernatant using LC-MS/MS to measure the concentration of the released payload and the remaining intact ADC construct.[11] The loss of the linker-payload moiety from the antibody can be measured concurrently.[10]

Data Analysis: Plot the concentration of the released payload against time to determine the cleavage kinetics. Calculate the half-life (t½) of the linker under these conditions.

Plasma Stability Assay

This assay evaluates the linker's stability in a biological matrix, simulating its exposure in systemic circulation.

Objective: To measure the degradation rate and identify cleavage products of the linker when incubated in human plasma.

Materials:

-

ADC construct or the linker-payload conjugate

-

Pooled human plasma (heparinized)

-

Incubator set to 37°C

-

Precipitation Solution: Cold acetonitrile with an internal standard

-

LC-MS/MS system

Procedure:

-

Incubation: Pre-warm the human plasma to 37°C. Add the test compound (final concentration 1 µM) to the plasma.[12]

-

Time Points: Collect aliquots at specified time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).[13]

-

Protein Precipitation: For each time point, add 3-4 volumes of the cold Precipitation Solution to the plasma aliquot to precipitate proteins and halt enzymatic activity.[13][14]

-

Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.[14]

-

Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent compound.

-

Control: A control compound with known plasma instability (e.g., propantheline) should be run in parallel to validate the assay.[13]

Data Analysis: Calculate the percentage of the test compound remaining at each time point relative to the 0-minute sample. Plot the natural logarithm of the percentage remaining versus time to determine the degradation rate constant (k). The half-life (t½) is calculated as 0.693/k.[12]

Mandatory Visualizations

The following diagrams illustrate the key processes and workflows associated with the this compound linker.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cphi-online.com [cphi-online.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. iphasebiosci.com [iphasebiosci.com]

- 5. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. books.rsc.org [books.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. Plasma Stability Assay | Domainex [domainex.co.uk]

- 14. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]

In-Depth Technical Guide: The Role and Characterization of the MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH Linker in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of biopharmaceuticals. These complex molecules combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload, connected by a chemical linker. The linker is a critical component, ensuring the stability of the ADC in circulation and enabling the controlled release of the payload within the target cancer cell. This technical guide focuses on the MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH linker, a key example of a protease-cleavable linker, providing an in-depth analysis of its mechanism, the experimental protocols for its characterization, and its role within the broader context of ADC technology.

The this compound Linker: A Cathepsin-Labile Moiety

The this compound linker is a peptide-based linker designed for selective cleavage by lysosomal proteases, particularly Cathepsin B.[1] Cathepsin B is a cysteine protease that is often overexpressed in the lysosomes of various tumor cells.[2][3] This differential expression provides a mechanism for the targeted release of the cytotoxic drug within the cancer cell, minimizing off-target toxicity.[2]

Quantitative Analysis of Protease-Cleavable Linkers

To provide a quantitative context for the enzymatic cleavage of peptide linkers, the following table summarizes kinetic data for the cleavage of various peptide sequences by Cathepsin B. These values are indicative of the efficiency with which Cathepsin B can process different substrates. A lower Km value suggests a higher affinity of the enzyme for the substrate, while a higher kcat value indicates a faster turnover rate. The kcat/Km ratio represents the overall catalytic efficiency of the enzyme for a particular substrate.

| Peptide Sequence | Spacer/Payload | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Val-Cit | PABC-MMAE | Cathepsin B | Data not available | Data not available | Data not available | [2] |

| Val-Ala | PABC-MMAE | Cathepsin B | Data not available | Data not available | Data not available | [2] |

| Gly-Phe-Leu-Gly | PABC-Paclitaxel | Cathepsin B | Data not available | Data not available | Data not available | [4] |

| Gly-Pro-Leu-Gly | PABC-Paclitaxel | Cathepsin B | Data not available | Data not available | Data not available | [4] |

Note: Specific kinetic parameters for the cleavage of this compound by Cathepsin B are not available in the cited literature. The table illustrates the types of quantitative data that are determined for similar linkers.

Experimental Protocols

The characterization of a protease-cleavable linker involves a series of in vitro assays to determine its susceptibility to enzymatic cleavage and the kinetics of this process. The following are detailed methodologies for key experiments.

Protocol 1: In Vitro ADC Cleavage Assay

This protocol describes a typical experiment to measure the release of a payload from an ADC containing a protease-cleavable linker in the presence of purified Cathepsin B.[2]

Objective: To quantify the rate of drug release from an ADC upon incubation with recombinant human Cathepsin B.

Materials:

-

ADC with a protease-cleavable linker (e.g., 1 mg/mL stock solution)

-

Recombinant Human Cathepsin B

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)

-

Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

-

LC-MS/MS system

Procedure:

-

Enzyme Activation: Pre-incubate the recombinant Cathepsin B in the assay buffer at 37°C for 15 minutes to ensure full activation.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

-

Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM).[2]

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture and immediately add them to the quenching solution to stop the reaction.

-

Analysis: Analyze the quenched samples by LC-MS/MS to quantify the amount of released payload.

-

Data Analysis: Plot the concentration of the released payload against time to determine the initial rate of cleavage.

Protocol 2: Fluorogenic Kinetic Assay for Determining Enzyme Kinetics

This protocol is designed to determine the kinetic parameters (Km and kcat) of Cathepsin B cleavage of a peptide linker conjugated to a fluorophore.[3]

Objective: To determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for the cleavage of a fluorogenic peptide substrate by Cathepsin B.

Materials:

-

Recombinant Human Cathepsin B

-

Peptide linker conjugated to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC)

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorogenic peptide substrate in DMSO.

-

Prepare a serial dilution of the peptide substrate in the assay buffer. The concentration range should span from approximately 0.1 to 10 times the expected Km value.[3]

-

Activate the recombinant Cathepsin B in the assay buffer. A starting concentration of 10-50 nM is recommended.[3]

-

-

Assay Setup:

-

Add 50 µL of the activated Cathepsin B solution to the wells of the 96-well plate.

-

To initiate the reaction, add 50 µL of each concentration of the peptide substrate to the wells containing the enzyme.

-

Include control wells with the substrate and assay buffer but no enzyme to measure background fluorescence.

-

-

Kinetic Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

-

-

Data Analysis:

-

Calculate the initial velocity (V₀) of the reaction for each substrate concentration from the linear portion of the fluorescence versus time plot.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

Calculate the kcat value from the Vmax and the enzyme concentration.

-

Signaling Pathways and Logical Relationships

The mechanism of action of an ADC with a protease-cleavable linker involves a series of sequential events, from binding to the cancer cell to the induction of apoptosis. This can be visualized as a signaling pathway.

References

A Technical Guide to the Cellular Uptake of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH

This technical guide provides an in-depth overview of the hypothetical cellular uptake of the peptide linker, MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH. While this molecule is primarily known as a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs), this document explores its potential intrinsic cell-penetrating properties as a standalone entity.[1][2][] For researchers in drug development, understanding the cellular transport of such peptide moieties is crucial for the rational design of more effective therapeutic agents.

Introduction to this compound

This compound is a synthetic peptide derivative designed with a specific sequence that is susceptible to enzymatic cleavage.[4] In the context of an ADC, the antibody component targets a specific cell surface antigen, leading to the internalization of the entire ADC-antigen complex, typically via receptor-mediated endocytosis. Once inside the cell, lysosomal enzymes cleave the linker, releasing the cytotoxic payload. This guide, however, will focus on the hypothetical scenario of the peptide linker itself interacting with and entering cells.

Experimental Protocols for Studying Cellular Uptake

To investigate the cellular uptake of this compound, a series of experiments can be designed. These protocols are based on established methods for studying the internalization of cell-penetrating peptides (CPPs).[5][6]

Peptide Synthesis and Labeling

For quantitative and qualitative analysis of cellular uptake, the peptide can be synthesized with a fluorescent label, such as fluorescein (B123965) isothiocyanate (FITC) or a biotin (B1667282) tag for alternative detection methods.

Cell Culture and Treatment

A variety of cancer and non-cancerous cell lines would be cultured to assess uptake efficiency across different cell types. Cells would be seeded in appropriate plates and incubated with varying concentrations of the labeled peptide for different time points.

Quantification of Cellular Uptake

Several methods can be employed to quantify the amount of peptide that has entered the cells:

-

Fluorescence Microscopy: This technique allows for the direct visualization of the labeled peptide within the cells, providing qualitative information about its subcellular localization.[7]

-

Flow Cytometry: A high-throughput method to quantify the fluorescence intensity of a large population of cells, providing robust statistical data on the percentage of cells that have taken up the peptide and the mean fluorescence intensity.[8]

-

Mass Spectrometry (MALDI-TOF): This method provides accurate quantification of the internalized peptide and can also identify any intracellular degradation products.[5]

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical quantitative data that could be obtained from the aforementioned experiments.

Table 1: Cellular Uptake Efficiency of FITC-labeled this compound in Different Cell Lines

| Cell Line | Peptide Concentration (µM) | Incubation Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) |

| HeLa | 10 | 1 | 1500 |

| HeLa | 10 | 4 | 4500 |

| A549 | 10 | 1 | 1200 |

| A549 | 10 | 4 | 3800 |

| HEK-293 | 10 | 1 | 800 |

| HEK-293 | 10 | 4 | 2500 |

Table 2: Kinetic Parameters of Uptake in HeLa Cells

| Parameter | Value |

| Vmax (pmol/min/mg protein) | 25.8 |

| Km (µM) | 15.2 |

Proposed Experimental Workflow

The general workflow for investigating the cellular uptake of the peptide is depicted below.

Potential Mechanisms of Cellular Uptake and Signaling

The cellular uptake of peptides can occur through various mechanisms, primarily categorized as endocytosis and direct translocation.[6]

Endocytic Pathways

Endocytosis is an energy-dependent process. To investigate the involvement of specific endocytic pathways, uptake experiments can be performed at 4°C (which inhibits energy-dependent processes) or in the presence of specific pharmacological inhibitors.[6]

-

Macropinocytosis: A non-specific process of engulfing extracellular fluid.

-

Clathrin-Mediated Endocytosis: Receptor-mediated uptake into clathrin-coated vesicles.

-

Caveolae-Mediated Endocytosis: Uptake through flask-shaped invaginations of the plasma membrane.

The diagram below illustrates a hypothetical signaling pathway that could be initiated following the endocytosis of the peptide.

Direct Translocation

Some peptides can directly cross the cell membrane, a process that is not fully understood but is thought to involve interactions with the lipid bilayer.

Conclusion

While this compound is established as an ADC linker, this guide proposes a framework for investigating its potential as a standalone cell-penetrating peptide. The detailed experimental protocols and hypothetical data provide a roadmap for researchers interested in exploring the cellular uptake mechanisms of this and similar peptide structures. Such studies could inform the design of novel drug delivery systems and therapeutics with enhanced cellular permeability.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cphi-online.com [cphi-online.com]

- 4. This compound | 1599440-25-1 | ZNC44025 [biosynth.com]

- 5. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 6. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

Preliminary Toxicity Assessment of a Novel Peptide-Linker Drug Conjugate

As requested, here is an in-depth technical guide on the preliminary toxicity assessment of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH.

Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a framework for the preliminary toxicity assessment of the novel compound this compound, a component likely utilized in an Antibody-Drug Conjugate (ADC). Due to the absence of publicly available data on this specific molecule, this guide synthesizes a representative assessment based on established methodologies and data from structurally analogous compounds. The focus is on providing a comprehensive overview of the requisite experimental protocols, potential toxicological endpoints, and data interpretation frameworks relevant to early-stage drug development.

Introduction

The compound this compound represents a linker-payload system, a critical component of Antibody-Drug Conjugates (ADCs). This system is designed to be stable in circulation and release a cytotoxic payload upon internalization into target cells. A thorough preliminary toxicity assessment is paramount to identify potential liabilities and guide further development.

The structure consists of:

-

MC (Maleimidocaproyl): A commonly used linker that forms a stable covalent bond with thiol groups on the antibody.

-

Gly-Gly-Phe-Gly: A peptide sequence designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.

-

-NH-CH2-O-CH2COOH: A self-emolative spacer that releases the active drug following peptide cleavage.

Given the novelty of this specific arrangement, this assessment will draw upon data from ADCs employing similar maleimide-based linkers and cathepsin-cleavable peptide sequences. The primary goal is to outline the necessary in vitro and in vivo studies to characterize its safety profile.

Experimental Protocols

A tiered approach to toxicity testing is recommended, starting with in vitro assays and progressing to more complex in vivo models.

In Vitro Toxicity Assays

These assays provide initial data on the compound's intrinsic cytotoxicity and mechanistic effects.

-

Cytotoxicity Assays:

-

Methodology: A panel of cancer cell lines (both target-positive and target-negative) and normal human cells (e.g., hepatocytes, renal proximal tubule epithelial cells) are cultured. Cells are incubated with escalating concentrations of the test compound for 72-96 hours. Cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercial ATP-based assay (e.g., CellTiter-Glo®). The IC50 (half-maximal inhibitory concentration) is then calculated.

-

-

Hemolysis Assay:

-

Methodology: To assess the potential for red blood cell lysis, fresh red blood cells (RBCs) from a relevant species (e.g., human, rat) are incubated with various concentrations of the compound. After incubation, the samples are centrifuged, and the amount of hemoglobin released into the supernatant is measured spectrophotometrically at 540 nm. A positive control (e.g., Triton X-100) and a negative control (saline) are included. The percentage of hemolysis is calculated relative to the positive control.

-

-

Hepatotoxicity Assay:

-

Methodology: Primary human hepatocytes are treated with the compound for 24-48 hours. Toxicity is evaluated by measuring the release of lactate (B86563) dehydrogenase (LDH) or alanine (B10760859) aminotransferase (ALT) into the culture medium. Additionally, markers of apoptosis (e.g., caspase-3/7 activity) can be quantified.

-

In Vivo Toxicity Studies

These studies are essential to understand the compound's behavior in a complex biological system.

-

Maximum Tolerated Dose (MTD) Study:

-

Methodology: This study is typically conducted in two rodent species (e.g., mouse and rat). Animals are administered single intravenous doses of the compound at escalating levels. The animals are then observed for a period of 14-28 days. Key parameters monitored include clinical signs of toxicity, body weight changes, and mortality. The MTD is defined as the highest dose that does not cause unacceptable toxicity or death.

-

-

Acute Toxicity Study:

-

Methodology: Following MTD determination, a more detailed single-dose acute toxicity study is performed. Animals (typically rats) are administered the compound at doses up to the MTD. Blood samples are collected at various time points for hematology and clinical chemistry analysis. At the end of the study, a full necropsy is performed, and major organs are collected for histopathological examination.

-

Data Presentation

The following tables represent hypothetical but realistic data that could be expected from the described studies.

Table 1: Representative In Vitro Cytotoxicity Data

| Cell Line | Target Expression | IC50 (nM) |

| SK-BR-3 (Breast Cancer) | High | 5.2 |

| NCI-N87 (Gastric Cancer) | Medium | 25.8 |

| MDA-MB-231 (Breast Cancer) | Low/Negative | > 1000 |

| Primary Human Hepatocytes | N/A | > 2000 |

| Human Renal Proximal Tubule Cells | N/A | > 2000 |

Table 2: Representative In Vivo Acute Toxicity Findings in Rats (Single IV Dose)

| Dose Group (mg/kg) | Key Clinical Signs | Body Weight Change (Day 7) | Key Histopathology Findings |

| 10 | No observable adverse effects | +5% | No significant findings |

| 30 | Mild, transient lethargy | -2% | Minimal to mild hepatocellular vacuolation |

| 100 (MTD) | Moderate lethargy, piloerection (resolved by 72h) | -8% | Mild hepatocellular necrosis, mild bone marrow hypocellularity |

| 300 | Severe lethargy, ataxia, mortality (2/3 animals) | -20% (survivors) | Moderate to severe hepatocellular necrosis, moderate bone marrow aplasia |

Visualizations: Workflows and Pathways

Diagrams are provided to illustrate the experimental logic and potential mechanisms of action.

Caption: High-level workflow for preliminary toxicity assessment.

Caption: Presumed intracellular activation pathway of the conjugate.

Conclusion

This document outlines a robust, albeit representative, strategy for the preliminary toxicity assessment of the this compound linker-payload system. The proposed workflow, combining targeted in vitro assays with foundational in vivo studies, is designed to efficiently identify a therapeutic window and uncover potential toxicological liabilities. The data derived from these studies are critical for making informed decisions regarding the progression of a drug candidate into more extensive preclinical and clinical development. While the specific outcomes will depend on the nature of the attached cytotoxic payload, the methodologies described here provide a standardized and effective path forward.

Methodological & Application

Application Notes and Protocols for the Use of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH is a key component in the field of targeted cancer therapy, serving as a cleavable linker in the construction of Antibody-Drug Conjugates (ADCs). This tetrapeptide linker, based on the Gly-Gly-Phe-Gly (GGFG) sequence, is designed for selective cleavage by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment. Its maleimidocaproyl (MC) group allows for stable covalent attachment to the antibody, while the other end is conjugated to a cytotoxic payload. This targeted delivery system ensures that the potent anticancer agent is released preferentially within cancer cells, minimizing systemic toxicity. A notable example of an ADC utilizing a similar GGFG-based linker is Enhertu® (trastuzumab deruxtecan), which has demonstrated significant efficacy in treating certain types of cancer.[1]

These application notes provide a comprehensive overview of the use of ADCs incorporating the this compound linker in cell culture experiments, including quantitative data on their cytotoxic activity and detailed experimental protocols.

Data Presentation

The efficacy of an ADC is critically dependent on the expression level of the target antigen on the cancer cell surface. The following tables summarize the in vitro cytotoxicity of trastuzumab deruxtecan (B607063), an ADC that utilizes a GGFG linker, against various cancer cell lines with different HER2 expression levels.

Table 1: In Vitro Cytotoxicity of Trastuzumab Deruxtecan in Gastric Cancer Cell Lines [2][3]

| Cell Line | HER2 Expression Level | IC50 (µg/mL) of Trastuzumab Deruxtecan |

| NCI-N87 | High | Sensitive (IC50 calculable) |

| HER2-overexpressing lines | High | Significant sensitivity (P < 0.0001) |

| HER2-moderate/low-expressing lines | Moderate/Low | Tendency to correlate with HER2 expression |

| HER2-non-expressing lines | Negative | Sensitivity observed in a subset |

Note: In a study of 49 gastric cancer cell lines, the IC50 for trastuzumab deruxtecan was calculable in 63.3% of the lines, while for trastuzumab alone, it was only calculable in one cell line (NCI-N87). This highlights the enhanced potency of the ADC.[2][3]

Table 2: In Vitro Cytotoxicity of Trastuzumab Deruxtecan in Breast Cancer Cell Lines [4]

| Cell Line | HER2 Status | T-DXd IC50 (ng/mL) | T-DM1 IC50 (ng/mL) |

| SK-OV-3 | HER2+ | > 10,000 | 393 |

Note: This data highlights that while HER2 expression is a key factor, other cellular mechanisms can influence ADC sensitivity. A significant correlation between HER2 expression and sensitivity to trastuzumab deruxtecan (T-DXd) has been observed.[4]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay using 2D Cell Culture

This protocol describes a standard method to determine the half-maximal inhibitory concentration (IC50) of an ADC utilizing the this compound linker.

Materials:

-

Cancer cell lines with varying target antigen expression (e.g., HER2-positive: NCI-N87, SK-BR-3; HER2-low: MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

ADC stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well flat-bottom cell culture plates

-

Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

-

Plate reader (absorbance or fluorescence/luminescence)

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare a serial dilution of the ADC in complete medium. A typical concentration range to test would be from 0.01 ng/mL to 1000 ng/mL.

-

Include a vehicle control (medium with the same concentration of the solvent used for the ADC stock).

-

Carefully remove the medium from the wells and add 100 µL of the diluted ADC or vehicle control to the respective wells.

-

Incubate the plate for 72-96 hours.

-

-

Cell Viability Assessment (MTT Assay Example):

-

Add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells (medium only) from all other wells.

-

Calculate the percentage of cell viability for each ADC concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the ADC concentration.

-

Determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

-

Protocol 2: 3D Spheroid Cell Culture Assay for ADC Efficacy

This protocol provides a method for assessing ADC efficacy in a more physiologically relevant 3D cell culture model.

Materials:

-

Same as Protocol 1, with the addition of:

-

Ultra-low attachment 96-well round-bottom plates

-

3D cell viability reagent (e.g., CellTiter-Glo® 3D)

Procedure:

-

Spheroid Formation:

-

Prepare a single-cell suspension of the desired cancer cell line.

-

Seed 1,000-5,000 cells per well in 100 µL of complete medium into an ultra-low attachment 96-well plate.

-

Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.

-

Incubate for 3-5 days to allow for spheroid formation.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC as described in Protocol 1.

-

Carefully remove 50 µL of medium from each well and add 50 µL of the 2x concentrated ADC solution or vehicle control.

-

Incubate for an extended period, typically 5-7 days, to allow for drug penetration into the spheroid.

-

-

Viability Assessment (CellTiter-Glo® 3D Example):

-

Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.

-

Add 100 µL of the reagent to each well.

-

Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

-

Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Analyze the data as described in Protocol 1 to determine the IC50 value in the 3D model.

-

Visualizations

Signaling Pathway of ADC Action

The following diagram illustrates the mechanism of action of an ADC utilizing the this compound linker with a topoisomerase I inhibitor payload.

Caption: Mechanism of action of an ADC with a cleavable GGFG linker.

Experimental Workflow

The following diagram outlines the key steps in a typical in vitro experiment to evaluate the efficacy of an ADC.

Caption: Workflow for in vitro ADC cytotoxicity assessment.

References

Application Notes and Protocols for Labeling of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH

Audience: Researchers, scientists, and drug development professionals.

Introduction: The molecule MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH is a versatile, cleavable linker commonly used in the synthesis of Antibody-Drug Conjugates (ADCs). Its structure incorporates two distinct reactive sites amenable to conjugation: a maleimidocaproyl (MC) group and a terminal carboxylic acid (-COOH). This allows for flexible labeling strategies with a variety of molecules, including fluorescent dyes, biotin, or cytotoxic payloads. This document provides detailed protocols for labeling this linker at either the maleimide (B117702) or the carboxylic acid terminus, along with methods for purification and analysis of the resulting conjugate.

Overview of Labeling Strategies

The choice of labeling strategy depends on the functional group available on the label (e.g., a fluorescent dye) and the desired point of attachment on the linker.

-

Strategy A: Maleimide-Thiol Conjugation. The maleimide group reacts specifically with a free sulfhydryl (thiol) group under mild conditions (pH 6.5-7.5) to form a stable thioether bond. This is the preferred method if the label contains a thiol group.

-

Strategy B: Carboxylic Acid Amidation. The terminal carboxylic acid can be activated using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form an amine-reactive NHS ester. This intermediate then readily reacts with a primary amine on the label to form a stable amide bond.

Experimental Protocols

Protocol 1: Labeling via Maleimide-Thiol Conjugation

This protocol describes the conjugation of a thiol-containing label to the maleimide group of the linker.

Materials:

-

This compound linker

-

Thiol-containing label (e.g., Thiol-modified fluorescent dye)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5, degassed.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine) for reduction of disulfide bonds on the label.

-

Purification supplies: HPLC system, appropriate column (e.g., C18), and solvents.

Procedure:

-

Prepare the Linker: Dissolve the this compound linker in a minimal amount of DMF or DMSO before diluting it into the degassed Reaction Buffer. A typical starting concentration is 1-10 mg/mL.

-

Prepare the Thiolated Label: Dissolve the thiol-containing label in the degassed Reaction Buffer. If the label may have formed disulfide bonds, add a 50-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce them.[1]

-

Conjugation Reaction: Add the thiol-containing label solution to the linker solution. A 1.5 to 2-fold molar excess of the linker's maleimide group to the label's thiol group is recommended to ensure complete labeling of the thiol.[2][3] However, if the goal is to label all of the linker, a 10-20 fold molar excess of the thiol-label is a common starting point.[4]

-

Incubation: Mix the reaction components thoroughly and incubate at room temperature for 2 hours or at 4°C overnight.[1] Protect the reaction from light if using a fluorescent label.

-

Purification: Purify the resulting conjugate using reverse-phase HPLC (RP-HPLC) to separate the labeled product from unreacted starting materials.[1][4] (See Section 3 for details).

-

Analysis: Confirm the identity and purity of the conjugate by mass spectrometry and HPLC analysis.[4][5]

Protocol 2: Labeling via Carboxylic Acid Amidation (EDC/NHS Coupling)

This protocol details the conjugation of an amine-containing label to the terminal carboxylic acid of the linker. A two-step process is recommended for higher efficiency.[6]

Materials:

-

This compound linker

-

Amine-containing label (e.g., Amino-modified fluorescent dye)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0.

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (sulfo-NHS)

-

Quenching Solution: 1 M Tris-HCl pH 8.0 or 1 M hydroxylamine.

-

Purification supplies: Desalting column (e.g., Sephadex G-25), HPLC system.

Procedure:

-

Prepare the Linker: Dissolve the this compound linker in Activation Buffer.

-

Activate Carboxylic Acid: Add a 5-10 fold molar excess of sulfo-NHS, followed by a 5-10 fold molar excess of EDC to the linker solution.[7]

-

Incubation for Activation: React for 15-30 minutes at room temperature to form the amine-reactive sulfo-NHS ester.

-

Buffer Exchange (Optional but Recommended): To improve efficiency, perform a buffer exchange using a desalting column equilibrated with Coupling Buffer to remove excess EDC and sulfo-NHS and to raise the pH for the subsequent amidation reaction.

-

Conjugation Reaction: Immediately add the amine-containing label to the activated linker solution. A 10-fold molar excess of the label is a good starting point.[8] The pH should be between 7.2 and 7.5 for optimal reaction with the primary amine.

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

-

Quench Reaction: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes. This hydrolyzes any unreacted NHS esters.[6]

-

Purification and Analysis: Purify the conjugate and analyze the final product as described in Protocol 1.

Data Presentation

Table 1: Summary of Reaction Conditions and Reported Efficiencies

| Parameter | Maleimide-Thiol Conjugation | EDC/NHS Amidation |

| pH | 6.5 - 7.5 (Optimal)[4] | Activation: 4.5-6.0; Coupling: 7.2-8.0[6] |

| Temperature | 4°C to Room Temperature (20-25°C)[4] | Room Temperature (20-25°C)[6] |

| Reaction Time | 30 min - 2 hours (RT) or Overnight (4°C)[2][3] | Activation: 15 min; Coupling: 2 hours (RT) to Overnight (4°C)[6] |

| Molar Ratio (Reagent:Substrate) | Maleimide:Thiol ratio of 2:1 to 5:1 often used.[2][3] A 10-20x excess of dye is also common. | EDC:COOH (5-10x), sNHS:COOH (5-10x), Amine-Label:COOH (10x)[7][8] |

| Reported Efficiency | 58% to 84% depending on the substrates and molar ratios.[2][3] | ~79% (EDC/Imidazole).[9] Generally high with optimized conditions. |

Purification and Analysis

Purification by High-Performance Liquid Chromatography (HPLC):

-

Technique: Reverse-phase HPLC (RP-HPLC) is the primary method for both purifying and analyzing the purity of the labeled peptide linker.[5][10]

-

Column: A C18 column is typically used.[5]

-

Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) is a common mobile phase system.[10]

-

Detection: UV detection at 215 nm is used to detect the peptide bonds, allowing for the quantification of all peptide species present.[5] If a fluorescent label is used, a fluorescence detector set to the appropriate excitation and emission wavelengths can provide enhanced sensitivity and specificity.[11]

Analysis by Mass Spectrometry (MS):

-

Purpose: Mass spectrometry is used to confirm the molecular weight of the final conjugate, verifying that the labeling reaction was successful.[5]

-